3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid
Overview
Description
3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3. It is known for its unique structure, which includes a pyrazine ring substituted with hydroxy, methyl, and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid typically involves the reaction of 2-aminopropanediamide with 2,3-butanedione. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide and silver nitrate for oxidation, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: This compound is structurally similar but has an amide group instead of a carboxylic acid group.
5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: Another related compound with similar structural features.
Uniqueness
3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid is unique due to its specific functional groups and their arrangement on the pyrazine ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
IUPAC Name |
5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-4(2)9-6(10)5(8-3)7(11)12/h1-2H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUAWDMQKHADMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308570 | |
Record name | 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57796-64-2 | |
Record name | 57796-64-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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